molecular formula C25H23NO5 B3059253 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959581-14-7

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No. B3059253
CAS RN: 959581-14-7
M. Wt: 417.5 g/mol
InChI Key: YAHIXHKNZKCSQJ-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroxy Acids in Cosmetic and Dermatologic Applications

Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are widely utilized in cosmetics and therapeutic formulations to achieve beneficial skin effects. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis due to their cosmetic and clinical effects. Despite their widespread use, the biological mechanisms of action of hydroxy acids still require further clarification. The safety evaluation, especially regarding prolonged use on sun-exposed skin, is also a crucial aspect of their application (Kornhauser, Coelho, & Hearing, 2010).

Phosphonic Acids in Drug Design and Surface Functionalization

Phosphonic acids are known for their bioactive properties (as drugs or pro-drugs), bone targeting capabilities, and applications in designing supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. Their structural analogy with the phosphate moiety and coordination or supramolecular properties make them versatile for various research fields, including chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, is highlighted as a key building block chemical. Its derivatives are instrumental in synthesizing a variety of value-added chemicals, showcasing flexibility, diversity, and unique properties in drug synthesis. LEV reduces drug synthesis costs, simplifies synthesis steps, and has potential applications in cancer treatment, medical materials, and other medical fields. It can be used as a raw material for direct drug synthesis, in synthesizing related derivatives, modifying chemical reagents, or acting as linkers (Zhang et al., 2021).

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-15-7-6-8-16(13-15)22(23(27)24(28)29)26-25(30)31-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHIXHKNZKCSQJ-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376166
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959581-14-7
Record name (αS,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-3-methylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959581-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 4
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 5
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.